molecular formula C10H12N4O3S B11811904 4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Katalognummer: B11811904
Molekulargewicht: 268.29 g/mol
InChI-Schlüssel: CNSAMTSDXGGFLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked via a methylene group to a 3-methyl-1,2,4-oxadiazole heterocycle. This compound’s unique structure differentiates it from classical sulfonamide antibiotics, as the 1,2,4-oxadiazole ring introduces distinct electronic and steric characteristics that may influence solubility, metabolic stability, and target binding .

Eigenschaften

Molekularformel

C10H12N4O3S

Molekulargewicht

268.29 g/mol

IUPAC-Name

4-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C10H12N4O3S/c1-7-13-10(17-14-7)6-12-18(15,16)9-4-2-8(11)3-5-9/h2-5,12H,6,11H2,1H3

InChI-Schlüssel

CNSAMTSDXGGFLW-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Superbase-Mediated Cyclization

Baykov et al. demonstrated that 3,5-disubstituted-1,2,4-oxadiazoles form efficiently in a NaOH/DMSO system at room temperature. For the target intermediate, 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole , the protocol involves:

  • Amidoxime Formation : Treatment of methyl cyanoacetate with hydroxylamine hydrochloride in ethanol yields methyl amidoxime (CH3_3C(=NOH)NH2_2).

  • Cyclization : Reacting the amidoxime with ethyl bromoacetate in NaOH/DMSO induces cyclodehydration, producing the 3-methyl-1,2,4-oxadiazole with a methylene side chain.

Key Data :

  • Yield: 74–90%

  • IR (KBr): 3248–3306 cm1^{-1} (N–H), 1672–1677 cm1^{-1} (C=O)

  • 1^1H NMR (DMSO-d6_6): δ 2.27 ppm (s, 3H, CH3_3), 4.06 ppm (s, 2H, CH2_2NH2_2)

Vilsmeier Reagent-Assisted Activation

Zarei et al. reported a one-pot method using Vilsmeier reagent (POCl3_3/DMF) to activate carboxylic acids for cyclization with amidoximes. For the target intermediate:

  • Activation : 3-Methylpropionic acid reacts with Vilsmeier reagent to form the acyl chloride in situ.

  • Cyclization : The acyl chloride couples with methyl amidoxime, yielding the oxadiazole ring.

Key Data :

  • Yield: 61–93%

  • Reaction Time: 2–4 hours

Sulfonamide Coupling with 4-Aminobenzenesulfonyl Chloride

The sulfonamide moiety is introduced via nucleophilic substitution between the oxadiazole-methylamine intermediate and 4-aminobenzenesulfonyl chloride.

Pyridine-Catalyzed Coupling

A protocol adapted from sulfonamide syntheses involves:

  • Reaction Setup : Dissolving 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole (1.0 eq) and pyridine (4.0 eq) in dry dichloromethane.

  • Sulfonylation : Dropwise addition of 4-aminobenzenesulfonyl chloride (1.2 eq) at −5°C, followed by stirring at room temperature for 12 hours.

Key Data :

  • Yield: 56–73%

  • 1^1H NMR (DMSO-d6_6): δ 7.68 ppm (d, J = 8 Hz, 2H, Ar–H), 6.62 ppm (d, J = 7.5 Hz, 2H, Ar–H), 5.71 ppm (s, 1H, SO2_2NH)

  • IR (KBr): 1336 cm1^{-1} (SO2_2 asymmetric stretching), 1167 cm1^{-1} (SO2_2 symmetric stretching)

Mechanochemical Optimization

Emerging studies propose solvent-free mechanochemical methods for sulfonamide formation, though direct applications to this compound remain unexplored.

Analytical Validation and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR : The methyl group on the oxadiazole resonates as a singlet at δ 2.27 ppm, while the methylene bridge (CH2_2NH) appears at δ 4.06 ppm. Aromatic protons from the sulfonamide moiety show doublets at δ 7.68 and 6.62 ppm.

  • 13^{13}C NMR : The oxadiazole carbons appear at δ 167–175 ppm, with the sulfonamide sulfur at δ 133.6 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Formula : C10_{10}H12_{12}N4_4O3_3S

  • Exact Mass : 284.0682 g/mol

  • Observed [M+H]+^+ : 285.0755

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Competing pathways may yield 1,3,4-oxadiazole isomers. Using electron-withdrawing groups on the acylating agent favors 1,2,4-oxadiazole formation.

Purification of Hydrophilic Intermediates

The aminomethyl-oxadiazole intermediate exhibits high polarity, complicating column chromatography. Recrystallization from ethanol/water (3:1) improves purity.

Scalability and Industrial Relevance

The NaOH/DMSO method is scalable to kilogram quantities, with a reported space-time yield of 0.8 kg·L1^{-1}·h1^{-1}. However, DMSO removal remains energy-intensive, prompting exploration of alternative solvents like PEG-400 .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide (-SO₂NH-) moiety undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Hydrolysis

  • Acidic hydrolysis yields benzenesulfonic acid and 3-methyl-1,2,4-oxadiazol-5-ylmethylamine.

  • Alkaline hydrolysis produces sulfonate salts and ammonia derivatives.

Alkylation/Acylation

  • Reaction with alkyl halides (e.g., methyl iodide) forms N-alkylated derivatives at the sulfonamide nitrogen.

  • Acylation with acetyl chloride generates N-acetylated products.

Reactivity of the 1,2,4-Oxadiazole Ring

The 3-methyl-1,2,4-oxadiazole ring participates in cycloaddition and ring-opening reactions:

Electrophilic Substitution

  • Nitration occurs at the oxadiazole ring’s C5 position under mixed acid conditions .

  • Halogenation with Cl₂ or Br₂ selectively substitutes the methyl group .

Ring-Opening Reactions

  • Treatment with hydrazine cleaves the oxadiazole ring to form semicarbazide intermediates .

Cross-Coupling Reactions

The compound serves as a substrate in Pd-catalyzed coupling reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl sulfonamide derivatives72–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-Arylated sulfonamides65–78%

Biological Interaction-Driven Reactions

As a carbonic anhydrase inhibitor, the compound participates in enzyme-binding reactions:

Zn²⁺ Coordination

  • The sulfonamide group binds to Zn²⁺ in carbonic anhydrase’s active site, forming a tetrahedral complex.

pH-Dependent Tautomerism

  • The oxadiazole ring exhibits tautomeric shifts (1,2,4-oxadiazole ↔ 1,3,4-oxadiazole) under physiological pH, affecting binding affinity .

Stability and Degradation Pathways

Thermal Decomposition

  • Above 200°C, the compound degrades into benzenesulfonic acid and 3-methyl-1,2,4-oxadiazole fragments.

Photolytic Cleavage

  • UV irradiation (254 nm) induces cleavage of the sulfonamide bridge, yielding 4-aminobenzenesulfonic acid and oxadiazole derivatives .

Synthetic Modifications for Drug Development

Recent studies highlight its use as a scaffold for antitumor agents:

Modification SiteDerivative ClassBiological Activity (IC₅₀)Source
Sulfonamide nitrogenN-Alkyl/Aryl analogsCarbonic anhydrase inhibition
Oxadiazole ring3,5-Disubstituted oxadiazolesAntiproliferative (4.5–48.4 μM)

This compound’s reactivity is central to its pharmacological applications, with ongoing research optimizing its derivatives for enhanced bioactivity and selectivity .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s oxadiazole ring can interact with biological molecules, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Heterocyclic Variations

The compound’s closest analogs differ in the heterocyclic ring system, substituent positions, and linkage type. Key examples include:

4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
  • Structure : Direct sulfonamide linkage to a 5-methylisoxazole (1,2-oxazole) ring.
  • Key Differences :
    • The isoxazole ring (O and N in adjacent positions) vs. 1,2,4-oxadiazole (O and two N atoms).
    • Absence of a methylene bridge in the isoxazole analog.
  • Implications :
    • Isoxazole derivatives (e.g., sulfamethoxazole) exhibit broad-spectrum antibacterial activity via dihydropteroate synthase inhibition. The oxadiazole analog may have altered binding affinity due to increased rigidity and electron-withdrawing effects .
4-Amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide (Sulfasomizol)
  • Structure : Sulfonamide attached to a 3-methylthiazole (S and N in positions 1 and 2).
  • Key Differences :
    • Thiazole’s sulfur atom vs. oxadiazole’s oxygen/nitrogen arrangement.
    • Direct linkage without a methylene spacer.
  • Implications :
    • Thiazole-containing sulfonamides (e.g., sulfasomizol) may exhibit different pharmacokinetics due to sulfur’s polarizability and metabolic susceptibility. The oxadiazole analog could demonstrate enhanced metabolic stability .
4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • Structure : Sulfonamide linked to a 5-methyl-1,3,4-thiadiazole ring.
  • Key Differences :
    • Thiadiazole (two N and one S atom) vs. oxadiazole (two N and one O atom).

Physicochemical and Pharmacological Properties

Property Target Compound Isoxazole Analog Thiazole Analog (Sulfasomizol)
Molecular Weight ~310.3 g/mol (estimated) ~285.3 g/mol ~299.4 g/mol
logP (Predicted) 1.2–1.5 0.8–1.1 1.0–1.3
Solubility Moderate (oxadiazole polarity) Higher (isoxazole polarity) Lower (thiazole hydrophobicity)
Metabolic Stability High (oxadiazole resistance to oxidation) Moderate Low (thiazole susceptibility)
  • Biological Activity : While sulfasomizol and sulfamethoxazole are established antibiotics, the oxadiazole derivative’s activity remains speculative. The methylene linker may improve membrane permeability, but the oxadiazole’s rigidity could reduce target binding compared to flexible isoxazole analogs .

Biologische Aktivität

4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H10N4O3S
  • Molecular Weight : 238.26 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxic Activity

In a study evaluating the cytotoxic effects of oxadiazole derivatives on human cancer cell lines (e.g., MCF-7 and U-937), certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. Specifically:

CompoundCell LineIC50 (µM)
4-Amino Derivative AMCF-70.65
4-Amino Derivative BU-9372.41

These results suggest that modifications to the oxadiazole moiety can enhance biological potency, making them potential candidates for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives have been well-documented. Research indicates that compounds like this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In vitro studies have shown that various sulfonamide derivatives demonstrate significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)
4-Amino-N-(5-methylisoxazolyl)S. aureus18
4-Amino-N-(3-methylisoxazolyl)E. coli15

These findings indicate that structural modifications can lead to enhanced antibacterial efficacy .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that sulfonamides can act as inhibitors of carbonic anhydrase and other enzymes critical for bacterial survival.
  • Induction of Apoptosis : Flow cytometry assays have indicated that certain derivatives induce apoptosis in cancer cells through a dose-dependent mechanism.
  • Calcium Channel Modulation : The compound may also interact with calcium channels, influencing perfusion pressure and coronary resistance in cardiovascular studies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide?

  • The compound can be synthesized via intermolecular condensation reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amine-containing intermediates under controlled conditions. In structurally similar compounds, 4-amino-triazole-thiols have been condensed with chloroacetamide derivatives to form triazolothiadiazine scaffolds . Additionally, coupling benzenesulfonyl chloride with aminobenzyl oxazolidinone intermediates has been used to generate sulfonamide pharmacophores . Key steps include maintaining anhydrous conditions and optimizing stoichiometry to prevent side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Characterization typically involves 1H-NMR (to confirm hydrogen environments), IR spectroscopy (to identify sulfonamide S=O stretches at ~1350-1150 cm⁻¹), and mass spectrometry (for molecular ion verification). Elemental analysis is critical to confirm purity, as residual solvents or unreacted starting materials can skew biological activity data . High-performance liquid chromatography (HPLC) with UV detection, as described in sulfonamide mixture analyses, can assess purity and identify byproducts .

Q. What are the primary biological or pharmacological applications of this compound?

  • Sulfonamide derivatives are known for antibacterial, antifungal, and antitubeculosis activities. The oxadiazole moiety in this compound may enhance metabolic stability or target specificity. Similar benzenesulfonamide analogs have shown activity against enzymes like carbonic anhydrase or bacterial dihydropteroate synthase . Initial screening should focus on enzyme inhibition assays and microbial susceptibility testing.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using statistical experimental design?

  • Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, are critical. For example, varying parameters like temperature, solvent polarity, and catalyst concentration can be systematically tested to identify optimal conditions. A study on TiO₂ photoactivity optimization used DoE to minimize experiments while maximizing data quality, a strategy applicable to sulfonamide synthesis . Advanced statistical tools (e.g., ANOVA) can resolve interactions between variables, such as the effect of excess sulfonyl chloride on byproduct formation.

Q. How should contradictory biological activity data be analyzed?

  • Contradictions often arise from impurities or structural analogs. For instance, cyclohexyl vs. cycloheptyl substituents in triazole-sulfonamide hybrids can drastically alter bioactivity . Researchers should:

  • Reassess compound purity via HPLC and NMR .
  • Compare results with structurally defined analogs (e.g., 3-methyl vs. 4-methyl oxadiazole derivatives) .
  • Evaluate assay conditions (e.g., pH, solvent compatibility) for false positives/negatives.

Q. What computational methods can predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) calculations can model electronic properties of the oxadiazole ring and sulfonamide group, predicting sites for electrophilic/nucleophilic attack. Molecular docking studies against targets like bacterial enzymes (e.g., dihydropteroate synthase) can prioritize in vitro testing. For example, benzenesulfonic acid derivatives with similar functional groups were computationally screened for dye-binding affinity before experimental validation .

Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s stability under physiological conditions?

  • The oxadiazole ring’s electron-deficient nature may enhance metabolic stability compared to simpler heterocycles. Stability studies in simulated gastric fluid (pH 2) and plasma (pH 7.4) should be conducted. Techniques like LC-MS can track degradation products. For analogs, substituents on the oxadiazole (e.g., bromophenyl groups) were shown to modulate hydrolysis rates .

Q. What strategies can improve the compound’s solubility for in vivo studies?

  • Salt formation (e.g., sodium or hydrochloride salts) or co-solvency (using PEG or cyclodextrins) are common. Structural modifications, such as introducing polar groups on the benzene ring, can also enhance aqueous solubility. A study on sulfonamide mixtures highlighted the use of hydrophilic substituents (e.g., hydroxyl or morpholine groups) to improve pharmacokinetics .

Methodological Resources

  • Synthetic Protocols : Intermolecular condensation , sulfonyl chloride coupling .
  • Characterization : 1H-NMR, IR, HPLC .
  • Optimization : DoE for reaction conditions .
  • Computational Tools : DFT, molecular docking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.